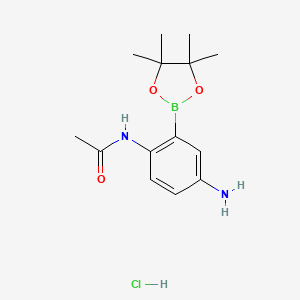
2-Acetamido-5-aminophenylboronic acid, pinacol ester, HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Acetamido-5-aminophenylboronic acid, pinacol ester hydrochloride” is a chemical compound with the CAS Number: 1218791-41-3 . It has a molecular weight of 312.6 . The IUPAC name for this compound is N-[4-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21BN2O3.ClH/c1-9(18)17-12-7-6-10(16)8-11(12)15-19-13(2,3)14(4,5)20-15;/h6-8H,16H2,1-5H3,(H,17,18);1H .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical transformations where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Synthesis of Indolo [3,4-cd] Benzazepines
This compound is used as a reactant in the synthesis of Indolo [3,4-cd] benzazepines via Pictet-Spengler-type cyclizations . These are complex organic compounds that have potential applications in medicinal chemistry.
Creation of Antimicrobial Amphiphilic Aryl Peptideomimetics
It’s also involved in the creation of antimicrobial amphiphilic aryl peptideomimetics . These are synthetic compounds that mimic peptides and can be used in the development of new antimicrobial agents.
Production of Pyridoquinazolines and Benzo [h] [1,6]naphthyridines
The compound is used in the production of Pyridoquinazolines and Benzo [h] [1,6]naphthyridines via intramolecular electrophilic substitution reactions . These are heterocyclic compounds with potential applications in pharmaceuticals.
Building Blocks in Organic Synthesis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They can be used to construct a wide variety of organic compounds.
Protodeboronation of Alkyl Boronic Esters
This compound is used in the protodeboronation of alkyl boronic esters . Protodeboronation is a process that involves the removal of a boron atom from an organic compound. This is a key step in many synthetic processes.
Research and Development in Laboratories
As a chemical reagent, “2-Acetamido-5-aminophenylboronic acid, pinacol ester, HCl” is used in various research and development applications in laboratories . It’s used in the synthesis of a wide range of compounds and in various chemical reactions.
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, often acting as inhibitors or modulators .
Mode of Action
The compound, like other boronic acids and their derivatives, is likely to interact with its targets through covalent bonding . The boron atom in the compound has an empty p-orbital which can form a covalent bond with a hydroxyl group in the target molecule . This interaction can lead to changes in the target molecule’s function .
Biochemical Pathways
Boronic acids and their derivatives are often used in suzuki-miyaura coupling reactions, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . This suggests that the compound may be involved in the modification of biochemical pathways through the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the susceptibility of boronic pinacol esters to hydrolysis is influenced by the substituents in the aromatic ring and the ph of the environment . This suggests that the compound’s bioavailability could be influenced by these factors .
Result of Action
Given the compound’s potential role in suzuki-miyaura coupling reactions, it may contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of new molecules .
Action Environment
The action of “2-Acetamido-5-aminophenylboronic acid, pinacol ester, HCl” is likely influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which is a crucial step affecting the compound’s stability and reactivity, is considerably accelerated at physiological pH .
properties
IUPAC Name |
N-[4-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3.ClH/c1-9(18)17-12-7-6-10(16)8-11(12)15-19-13(2,3)14(4,5)20-15;/h6-8H,16H2,1-5H3,(H,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYIXMCKKKZHOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)NC(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675216 |
Source


|
| Record name | N-[4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide hydrochloride | |
CAS RN |
1218791-41-3 |
Source


|
| Record name | Acetamide, N-[4-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B572466.png)

![7-Bromothieno[3,2-d]pyrimidin-4-amine](/img/structure/B572470.png)
![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B572472.png)

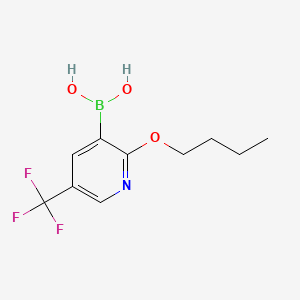
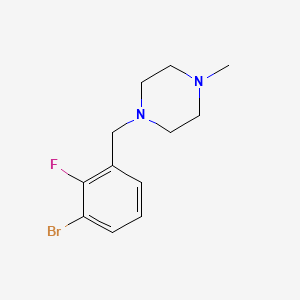
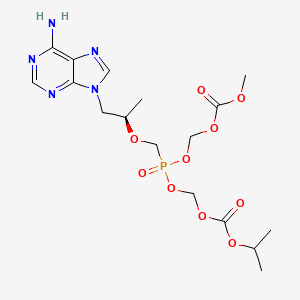


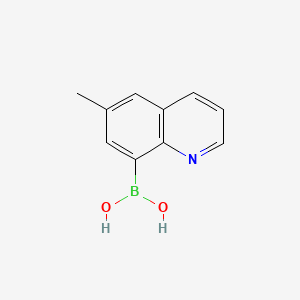
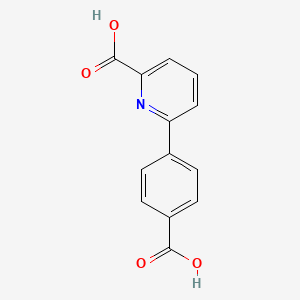
![6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B572488.png)
